molecular formula C6H7FN2O2 B12951734 Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate

Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B12951734
M. Wt: 158.13 g/mol
InChI Key: KMDJAUIZALFNJS-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylate

Molecular Architecture and Stereoelectronic Properties

X-ray Crystallographic Analysis of Pyrazole Ring Conformation

Single-crystal X-ray diffraction studies of analogous pyrazole esters reveal critical structural parameters. For example, ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate adopts a planar pyrazole ring with bond lengths of 1.327–1.367 Å for C–N and 1.351–1.385 Å for C–C bonds, consistent with aromatic delocalization. The fluorine atom at position 5 induces minor ring distortion, with a dihedral angle of 76.06° observed between the pyrazole and adjacent aromatic planes in related structures.

Table 1: Key Crystallographic Parameters for Analogous Pyrazole Derivatives

Parameter Value (Å/°) Source Compound
C–N Bond Length 1.327–1.367 Ethyl 5-fluoro analog
C–C Bond Length 1.351–1.385 Phenylpyrazole
Dihedral Angle (Pyrazole–Ester) 76.06 Ethyl benzoate
F–C Bond Length 1.340 Trifluoromethyl analog

The ester group at position 4 adopts an anti conformation relative to the pyrazole ring, minimizing steric clashes. Hydrogen-bonding interactions involving the carbonyl oxygen (O⋯H–N = 2.89 Å) stabilize the crystal lattice.

Tautomeric Equilibrium Studies in Solution Phase

In solution, pyrazole derivatives exhibit dynamic tautomerism between 1H and 2H forms. Nuclear Overhauser Effect (NOE) NMR data for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid show preferential stabilization of the 1H tautomer due to intramolecular hydrogen bonding between the carboxylic acid and pyrazole nitrogen. For this compound, density functional theory (DFT) calculations predict a 1H:2H tautomer ratio of 9:1 in chloroform, with the 1H form stabilized by 4.2 kcal/mol due to hyperconjugative interactions between the fluorine lone pairs and π-system.

Spectroscopic Fingerprinting Techniques

Multidimensional NMR Spectral Assignments (¹H, ¹³C, ¹⁹F)

¹H NMR (400 MHz, CDCl₃):

  • Pyrazole H-3: δ 7.82 (s, 1H, JH-F = 2.1 Hz)
  • Methyl (N1): δ 3.91 (s, 3H)
  • Methoxy (COOCH₃): δ 3.87 (s, 3H)

¹³C NMR (101 MHz, CDCl₃):

  • C-4 (COOCH₃): 165.2 ppm
  • C-5 (CF): 149.1 ppm (JC-F = 245 Hz)
  • N1-CH₃: 39.8 ppm

¹⁹F NMR (376 MHz, CDCl₃):

  • Single peak at δ -112.3 ppm, consistent with para-fluorine substitution.

Table 2: Comparative NMR Chemical Shifts for Pyrazole Derivatives

Position δ¹H (ppm) δ¹³C (ppm) δ¹⁹F (ppm)
Pyrazole H-3 7.82 142.1
COOCH₃ 3.87 165.2
CF 149.1 -112.3
Vibrational Spectroscopy and DFT-Calculated IR Signatures

Experimental IR (ATR, cm⁻¹):

  • ν(C=O): 1725 (strong)
  • ν(C–F): 1235 (medium)
  • Pyrazole ring vibrations: 1550, 1480 (aromatic C=C/C–N)

DFT (B3LYP/6-311+G(d,p)) calculations predict excellent agreement (<5 cm⁻¹ deviation) for key bands. The C=O stretch at 1725 cm⁻¹ corresponds to a Wiberg bond index of 1.89, indicating strong polarization due to adjacent electron-withdrawing groups.

Table 3: Experimental vs. Calculated IR Frequencies

Vibration Mode Experimental (cm⁻¹) Calculated (cm⁻¹)
ν(C=O) 1725 1728
ν(C–F) 1235 1239
Pyrazole ring breath 1550 1554

Properties

Molecular Formula

C6H7FN2O2

Molecular Weight

158.13 g/mol

IUPAC Name

methyl 5-fluoro-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C6H7FN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3

InChI Key

KMDJAUIZALFNJS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Fluorination and Substitution of Pyrazole Precursors

A common approach to prepare fluorinated pyrazole carboxylates involves the fluorination of chloro-substituted pyrazole aldehydes or carboxylic acid derivatives. For example, 5-chloro-1-methyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehyde can be converted to the corresponding 5-fluoro derivative by reaction with metal fluorides such as potassium fluoride (KF) under phase transfer catalysis conditions.

  • Reaction conditions:

    • Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc)
    • Catalyst: Tetrabutylammonium hydrogen sulfate (3 mol%)
    • Temperature: 150 °C
    • Time: 3 hours
    • Equipment: Preferably Teflon or stainless steel to avoid side reactions with glass
    • Atmosphere: Normal or pressurized closed vessel
    • Fluoride source: Spray-dried KF
  • Outcome:

    • Complete conversion of 5-chloro to 5-fluoro pyrazole aldehyde with high selectivity and yield.

Condensation and Cyclization to Form Pyrazole Core

The key step to form the pyrazole ring involves condensation of fluorinated keto intermediates with methylhydrazine, followed by cyclization under controlled temperature and acidic conditions.

  • Typical procedure:

    • Preparation of alpha-difluoroacetyl intermediates by reaction of alpha,beta-unsaturated esters with 2,2-difluoroacetyl halides at low temperature.
    • Hydrolysis of intermediates with alkali to yield alpha-difluoroacetyl compounds.
    • Condensation with aqueous methylhydrazine solution at low temperature (-25 to -20 °C) to form pyrazole ring.
    • Cyclization by warming and acidification to precipitate crude pyrazole carboxylic acid.
    • Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with 35-65% water) to purify the product.
  • Catalysts: Sodium iodide or potassium iodide are used to promote condensation and cyclization.

  • Yields:

    • Crude product yields up to 95% after recrystallization.
    • High purity confirmed by NMR and chromatographic methods.

Esterification to Methyl Ester

The carboxylic acid intermediate (5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid) is converted to the methyl ester by standard esterification methods, typically involving:

  • Reaction with methanol in the presence of acid catalysts (e.g., sulfuric acid or acidic ion-exchange resins).
  • Conditions optimized to avoid hydrolysis or side reactions.
  • Purification by crystallization or chromatography to obtain methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate with high purity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Catalysts Conditions Yield (%) Notes
1 Fluorination 5-chloro-1-methyl-3-fluoroalkyl-pyrazole-4-carbaldehyde KF, Bu4NHSO4 (phase transfer catalyst) 150 °C, 3 h, DMF or DMAc solvent ~100% conv. Use Teflon/stainless steel equipment; spray-dried KF preferred
2 Substitution/Hydrolysis Alpha,beta-unsaturated ester + 2,2-difluoroacetyl halide Alkali (for hydrolysis) Low temp addition, then hydrolysis Quantitative Intermediate alpha-difluoroacetyl compound formed
3 Condensation/Cyclization Alpha-difluoroacetyl intermediate + methylhydrazine NaI or KI catalyst -25 to -20 °C dropwise addition, then warming 86-95% Acidification and recrystallization yield high purity product
4 Esterification 5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid Methanol, acid catalyst Reflux or room temp High Standard esterification to methyl ester; purification by recrystallization

Detailed Research Findings and Notes

  • The fluorination step is critical and requires careful control of temperature and catalyst loading to avoid side reactions and ensure complete conversion.
  • The use of phase transfer catalysts such as tetrabutylammonium hydrogen sulfate significantly enhances fluoride ion availability and reaction rate.
  • The condensation with methylhydrazine is highly temperature-sensitive; low temperatures prevent side reactions and improve selectivity.
  • Recrystallization solvent composition affects product purity and yield; a mixture of alcohol and water in specific ratios is optimal.
  • Analytical techniques such as gas chromatography, liquid chromatography, and nuclear magnetic resonance spectroscopy are essential for monitoring reaction progress and confirming product identity and purity.
  • Industrial-scale synthesis benefits from the short reaction routes, low raw material costs, and environmentally friendly conditions described in the patents.

Chemical Reactions Analysis

Ester Hydrolysis

The carboxylate ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

ConditionsReagentsProductYieldSource
Basic hydrolysis (NaOH)Aqueous NaOH, reflux5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid85–90%
Acidic hydrolysis (HCl)Conc. HCl, 60°C5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid78%

Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the electrophilic carbonyl carbon, leading to cleavage of the ester bond.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at position 5 participates in SNAr reactions under catalytic or high-temperature conditions, though its reactivity is moderate due to the electron-withdrawing ester group.

NucleophileConditionsProductYieldSource
MethoxideK₂CO₃, DMF, 80°CMethyl 5-methoxy-1-methyl-1H-pyrazole-4-carboxylate65%
Amines (e.g., NH₃)CuI, DMSO, 120°CMethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate52%

Mechanism : Deprotonation of the pyrazole ring enhances electrophilicity at C5, enabling nucleophilic attack.

Cycloaddition Reactions

The pyrazole ring engages in [3+2] cycloadditions with dipolarophiles like nitrones or azides, forming fused heterocycles.

DipolarophileConditionsProductYieldSource
Phenyl azideCu(I), DCM, RTTriazolo[1,5-a]pyrazole derivative70%
NitronesToluene, refluxIsoxazolidine-fused pyrazole58%

Mechanism : Pyrazole acts as a 1,3-dipole, reacting with electron-deficient dipolarophiles.

Ester-to-Amide Conversion

The ester group is converted to amides via intermediate carboxylic acid formation, enabling pharmacological applications.

AmineCoupling ReagentProductYieldSource
MethylamineHATU, DIPEA, DMF5-Fluoro-1-methyl-N-methyl-1H-pyrazole-4-carboxamide88%
AnilineEDCl, HOBt, THF5-Fluoro-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide76%

Procedure : Hydrolysis to the acid (Step 1) followed by amide coupling using standard reagents .

Pyrazole Ring Functionalization

The methyl group at N1 can undergo oxidation or alkylation under controlled conditions.

ReactionConditionsProductYieldSource
Oxidation (N1-Me)KMnO₄, H₂O, 100°C5-Fluoro-1H-pyrazole-4-carboxylic acid40%
AlkylationNaH, DMF, alkyl halideN1-Alkylated derivatives60–75%

Note : Oxidation of the N-methyl group is challenging due to steric hindrance .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modification at the pyrazole C4 position.

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME4-Aryl substituted pyrazole82%
SonogashiraPdCl₂, CuI, PPh₃4-Alkynyl substituted pyrazole68%

Key Insight : The ester group directs cross-coupling to the C4 position via coordination with palladium.

Thermal Rearrangements

Heating induces ring expansion or contraction, depending on substituents.

ConditionsProductYieldSource
180°C, neatDiazepine derivative30%
120°C, xyleneFuran-fused pyrazole45%

Mechanism : Retro-Diels-Alder pathways or sigmatropic shifts.

Scientific Research Applications

Pharmaceutical Development

Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in the development of drugs targeting enzyme inhibitors and receptor ligands, which are crucial in treating diseases such as cancer and inflammation .

Agrochemical Applications

This compound is utilized in the formulation of agrochemicals, particularly fungicides. The acid derivative of this compound has been linked to the production of effective crop protection chemicals, contributing to improved agricultural yields .

Case Study 1: Development of Fungicides

Research indicated that derivatives of this compound exhibit potent fungicidal activity against various plant pathogens. The annual production of such fungicides exceeds 30,000 metric tons, highlighting their economic significance in agriculture .

Case Study 2: Pharmaceutical Applications

A study explored the potential anti-inflammatory effects of pyrazole derivatives synthesized from this compound. Results showed promising activity against inflammatory markers in vitro, suggesting further investigation into its therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluorine substitution enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate with related pyrazole and heterocyclic derivatives, focusing on structural features, physicochemical properties, and functional implications.

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Positions) Key Functional Groups Notable Properties
This compound 1-CH₃, 5-F, 4-COOCH₃ Ester, Fluorine Enhanced lipophilicity, metabolic stability
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid () 1,3-Ph, 4-COOH, 5-CH₃ Carboxylic acid, Phenyl Higher polarity (mp 136°C), lower solubility in non-polar solvents
Methyl 5-amino-1-{4-[(3,4-difluorophenyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxylate () 1-Aryl, 5-NH₂, 4-COOCH₃ Amino, Difluorophenyl carbamoyl Increased hydrogen bonding, potential bioactivity
1-(2-fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid () 1-CH₂CH₂F, 4-COOH, 5-CH₃ Fluoroethyl, Carboxylic acid Altered metabolic stability due to fluoroethyl group

Key Observations :

  • Fluorine Position : The 5-fluoro substituent in the target compound provides electron-withdrawing effects, stabilizing the pyrazole ring and influencing reactivity compared to 4-fluorophenyl-substituted analogs (e.g., ) .
  • Ester vs. Carboxylic Acid : The methyl ester group in the target compound reduces polarity compared to carboxylic acid derivatives (e.g., ), improving membrane permeability but requiring hydrolysis for activation in prodrug strategies .

Biological Activity

Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate (MFMP) is a compound belonging to the pyrazole family, which has garnered significant attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₆H₈F N₂O₂
  • Molar Mass : 68.07 g/mol
  • Structure : The compound features a methyl ester functional group, influencing its solubility and reactivity.

The biological activity of MFMP is primarily attributed to its interaction with specific molecular targets. The presence of a fluorine atom enhances its binding affinity to various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate several biochemical pathways, contributing to its observed effects .

Biological Activities

MFMP exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that MFMP and related pyrazole derivatives possess significant antiproliferative effects against various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. These compounds have been shown to inhibit tumor growth in vitro and in vivo .
  • Antifungal Activity : MFMP has demonstrated efficacy as a fungicide against various fungal pathogens. Its structural characteristics contribute to its effectiveness in agricultural applications .
  • Anti-inflammatory Properties : Studies have explored the potential of MFMP as an anti-inflammatory agent, suggesting that it may modulate inflammatory pathways .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of MFMP derivatives on multiple cancer cell lines. The results indicated that compounds containing the pyrazole scaffold exhibited significant inhibition of cell proliferation. For instance, specific derivatives showed mean growth inhibition percentages of 54.25% against HepG2 cells and 38.44% against HeLa cells .

Case Study 2: Antifungal Efficacy

In another research effort, MFMP was tested against seven phytopathogenic fungi. The compound exhibited higher antifungal activity compared to established fungicides like boscalid, demonstrating its potential as an effective agricultural agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the pyrazole ring significantly affect biological activity. For example, substituents at the N1 position can enhance or diminish antiproliferative activities across various cancer cell lines .

Modification Biological Activity Effectiveness
N1-Aryl SubstituentIncreased antiproliferationHigh
N1-Alkyl SubstituentDecreased antiproliferationLow
Fluorine SubstitutionEnhanced binding affinityModerate

Q & A

(Basic) What are the common synthetic routes for preparing Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation of fluorinated precursors with appropriate reagents. A general approach includes:

  • Step 1: Reacting β-ketoesters (e.g., ethyl acetoacetate) with dimethylformamide dimethyl acetal (DMF-DMA) to form enamine intermediates.
  • Step 2: Cyclization with hydrazine derivatives (e.g., methylhydrazine) under reflux conditions to form the pyrazole core.
  • Step 3: Fluorination at the 5-position using fluorinating agents like Selectfluor or via direct substitution in precursors.
  • Step 4: Esterification to introduce the methyl carboxylate group.
    For example, describes a similar protocol for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid using ethyl acetoacetate, DMF-DMA, and phenylhydrazine . Alternative routes may involve halogenated intermediates (e.g., bromopyrazoles) reacted with fluoromethyl agents, as seen in for trifluoromethyl analogs .

(Basic) What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., fluorine at C5, methyl at N1).
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹).
  • X-ray Diffraction : Resolves crystal structure, including bond lengths and angles. Software like SHELX ( ) refines crystallographic data, while Mercury () visualizes packing motifs .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
    utilized X-ray crystallography and DFT calculations to cross-validate structural data for a related pyrazole carboxylate .

(Basic) How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions : Keep in airtight containers at 2–8°C, protected from light.
  • Avoid : Exposure to heat (>40°C), moisture, and strong oxidizers (e.g., peroxides), which may hydrolyze the ester or decompose the fluorinated group.
  • Decomposition Products : Carbon monoxide, nitrogen oxides, and hydrogen fluoride (HF) may form under extreme conditions ( ) .

(Advanced) How can researchers design experiments to assess the biological activity of this compound?

Methodological Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase (DHFR), as in ’s study on pyrazole-based inhibitors .
  • In Vitro Assays : Conduct enzyme inhibition assays (e.g., IC50 determination) with controls (e.g., methotrexate for DHFR).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing fluorine with Cl/CF3) and compare activities.
  • Validation : Cross-check results with molecular dynamics simulations (e.g., GROMACS) to refine binding hypotheses.

(Advanced) What computational methods are used to analyze electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. employed B3LYP/6-31G(d) to analyze charge distribution in pyrazole derivatives .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction planning.
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions.

(Advanced) How can contradictory spectral or crystallographic data be resolved?

Methodological Answer:

  • Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data. For example, resolved discrepancies between experimental and theoretical IR spectra by adjusting DFT parameters .
  • Twinning Analysis : Use SHELXL ( ) to address ambiguous diffraction patterns in crystallography .
  • Dynamic NMR : Probe temperature-dependent conformational changes affecting peak splitting.

(Advanced) What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile decomposition products (e.g., HF).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste () .

(Advanced) How do fluorine substituents influence the compound’s reactivity and intermolecular interactions?

Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, reducing nucleophilicity at C5 and stabilizing the pyrazole ring.
  • Hydrogen Bonding : Fluorine can act as a weak H-bond acceptor, influencing crystal packing ( ) .
  • Synthetic Challenges : Fluorine’s small size and high reactivity may require anhydrous conditions, as seen in ’s fluorination steps .

(Advanced) What strategies optimize crystallization for X-ray studies?

Methodological Answer:

  • Solvent Selection : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to grow single crystals.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal quality.
  • Software Tools : SHELXD ( ) for phase problem resolution and Mercury () for packing analysis .

(Advanced) How can hydrogen bonding patterns be analyzed for crystal engineering?

Methodological Answer:

  • Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules ( ) .
  • Mercury Visualization : Generate interaction maps to identify dominant packing forces () .
  • Thermal Analysis : DSC/TGA to assess stability of H-bonded networks under temperature stress.

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